molecular formula C13H16BrNO2 B14794022 (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid

(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid

Cat. No.: B14794022
M. Wt: 298.18 g/mol
InChI Key: MTQAUDJJLRLGLW-UHFFFAOYSA-N
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Description

(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid is a compound of interest in various fields of chemistry and biology It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a pipecolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-benzyl chloride and l-pipecolinic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromo-benzyl chloride is reacted with l-pipecolinic acid in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid involves its interaction with specific molecular targets. The bromine atom and the pipecolinic acid moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5r)-5-(4-Chloro-benzyl)-l-pipecolinic acid: Similar structure but with a chlorine atom instead of bromine.

    (5r)-5-(4-Fluoro-benzyl)-l-pipecolinic acid: Similar structure but with a fluorine atom instead of bromine.

    (5r)-5-(4-Methyl-benzyl)-l-pipecolinic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in research and development.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17)

InChI Key

MTQAUDJJLRLGLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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